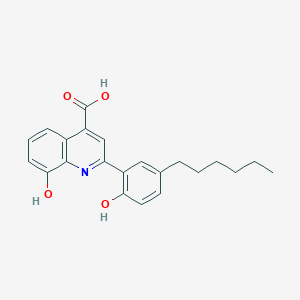
2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of phenolic acids This compound is characterized by the presence of a hexyl chain, hydroxy groups, and a quinoline carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-hexyl-2-hydroxybenzaldehyde with 8-hydroxyquinoline-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(2-Hydroxyphenyl)propanoic acid: Shares the phenolic structure but lacks the quinoline moiety.
2-Hydroxy-5-nonylacetophenone: Similar hydroxy and alkyl groups but different core structure.
Uniqueness
2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid is unique due to the combination of its hexyl chain, hydroxy groups, and quinoline carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
2-(5-hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-2-3-4-5-7-14-10-11-19(24)17(12-14)18-13-16(22(26)27)15-8-6-9-20(25)21(15)23-18/h6,8-13,24-25H,2-5,7H2,1H3,(H,26,27) |
InChIキー |
HXXYPJMFFRRZKX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC(=C(C=C1)O)C2=NC3=C(C=CC=C3O)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



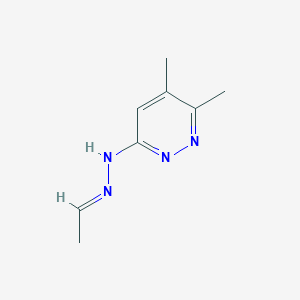
![4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide](/img/structure/B12897629.png)

![1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12897636.png)
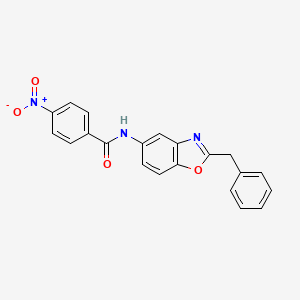
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12897663.png)
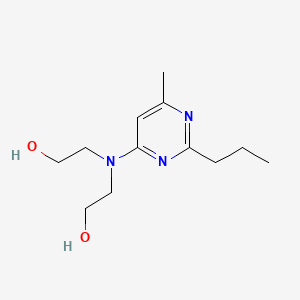
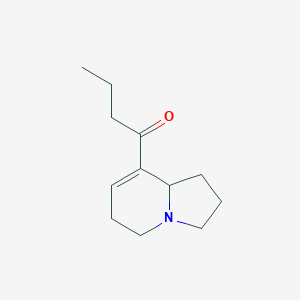

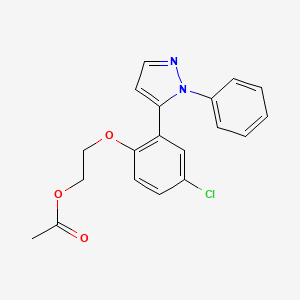
![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)
![3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12897713.png)

